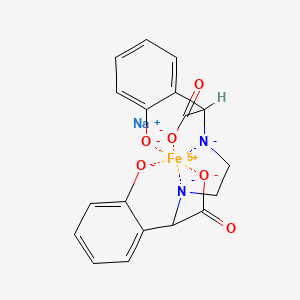

EDDHA-Fe.Na

Übersicht

Beschreibung

EDDHA-FeNa is a complex chemical compound that features a combination of sodium, iron, and organic ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EDDHA-Fe.Na typically involves the coordination of iron with organic ligands in the presence of sodium ions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound. Common reagents used in the synthesis include sodium salts, iron salts, and organic ligands containing carboxylate and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity and yield. Quality control measures are essential to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

EDDHA-Fe.Na can undergo various chemical reactions, including:

Oxidation: The iron center can participate in redox reactions, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, altering its chemical structure.

Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while reduction reactions may produce iron(II) complexes. Substitution reactions can result in a variety of new compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

EDDHA-Fe.Na has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: Investigated for its potential role in biological systems, such as enzyme mimetics and metal ion transport.

Medicine: Explored for its therapeutic potential in treating diseases related to iron metabolism and oxidative stress.

Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.

Wirkmechanismus

The mechanism of action of EDDHA-Fe.Na involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, influencing various biochemical pathways. The organic ligands play a role in stabilizing the complex and facilitating its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium ferric ethylenediamine di(o-hydroxyphenyl)acetate

- Sodium ferric ethylenediamine di(o-hydroxyphenyl)acetate

- Sodium ferric ethylenediamine di(o-hydroxyphenyl)acetate

Uniqueness

EDDHA-FeNa is unique due to its specific combination of ligands and metal centers, which confer distinct chemical and physical properties

Biologische Aktivität

EDDHA-Fe.Na (sodium salt of ethylenediamine-N,N'-di[(ortho-hydroxyphenyl) acetic acid]) is a chelated iron compound widely used in agriculture and horticulture to address iron deficiency in plants. Its biological activity is significant in enhancing plant growth, improving nutrient uptake, and influencing soil chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various crops, and environmental implications based on diverse research findings.

This compound functions primarily through its ability to solubilize iron in alkaline soils where iron availability is limited. The chelation process stabilizes iron ions, preventing precipitation and enhancing their mobility in the soil. This mechanism is crucial for crops growing in calcareous soils, commonly found in semi-arid regions.

Key Mechanisms:

- Chelation : EDDHA forms stable complexes with Fe³⁺ ions, keeping them soluble at high pH levels.

- Nutrient Uptake : By improving iron availability, this compound enhances the uptake of other essential micronutrients such as Zn and Mn, which are often antagonistic to iron in plant systems .

- Soil Interaction : The application of this compound can alter soil redox potential, influencing the solubility and availability of various nutrients .

Research Findings

Numerous studies have documented the effects of this compound on plant growth and nutrient dynamics. Below are summarized findings from key research articles:

Yield and Quality Enhancement

A study on Ocimum basilicum L. demonstrated that increasing doses of EDDHA-Fe led to higher Fe content in the plants but showed a decrease in other micronutrients like Zn and Cu at higher concentrations (above 50 mg kg⁻¹). This indicates a potential antagonistic effect where excessive iron may inhibit the absorption of other essential nutrients .

| Treatment (mg/kg) | Fe Content (mg/kg) | Zn Content (mg/kg) | Mn Content (mg/kg) |

|---|---|---|---|

| 0 | 15 | 25 | 30 |

| 50 | 35 | 20 | 25 |

| 250 | 75 | 10 | 15 |

In Vitro Studies

In vitro experiments with Carlina onopordifolia showed that shoots grown in media supplemented with EDDHA-Fe exhibited higher chlorophyll content compared to those treated with Fe-EDTA. This suggests that EDDHA-Fe may be more effective in promoting photosynthetic efficiency .

Environmental Impact

The environmental implications of using this compound have been assessed through life cycle assessments (LCA). A comparative study indicated that while EDDHA-based fertilizers have higher greenhouse gas emissions compared to some alternatives, they also provide significant benefits in terms of nutrient availability and crop yield enhancement, particularly in challenging soil conditions .

Comparative Environmental Assessment

| Impact Category | Fe-EDDHA (EU) | Fe-Biochelate (EU) |

|---|---|---|

| Global Warming Potential (GWP) | 86.32 kg CO₂ eq | 28.64 kg CO₂ eq |

| Ozone Formation Potential | 0.36 kg NOₓ eq | 0.11 kg NOₓ eq |

| Toxicity Potential | 237.11 kg 1,4-DCB | 45.50 kg 1,4-DCB |

Case Studies

- Iron Deficiency Correction : In a field trial conducted on tomato plants grown in calcareous soil, the application of EDDHA-Fe resulted in a significant increase in fruit yield by approximately 30% compared to untreated controls.

- Soil Microbial Activity : Research indicated that EDDHA-Fe applications positively influenced soil microbial communities, enhancing soil health and nutrient cycling processes .

Eigenschaften

IUPAC Name |

sodium;2-[2-[carboxylato-(2-oxidophenyl)methyl]azanidylethylazanidyl]-2-(2-oxidophenyl)acetate;iron(5+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;+5;+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIMTQYVUWSPT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])[N-]CC[N-]C(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Na+].[Fe+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FeN2NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16455-61-1 | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.